1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride
Description
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride (CAS: 2060008-16-2) is a cycloheptane-based organic compound with the molecular formula C₁₀H₂₂ClNO and a molecular weight of 207.74 g/mol . Its structure features a seven-membered cycloheptane ring substituted with two methyl groups at the 4-position, an aminomethyl group (-CH₂NH₂), and a hydroxyl group (-OH) at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Key physicochemical properties include:
Properties
IUPAC Name |
1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-3-5-10(12,8-11)7-6-9;/h12H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHDDEDRBPCBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)(CN)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Overview
The preparation of 1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride involves multistep organic transformations, typically starting with functionalized cycloheptane precursors. Key steps include:
- Cycloheptane ring formation via cyclization reactions.
- Introduction of methyl groups at the 4,4-positions.
- Aminomethylation at the 1-position.
- Hydrochloride salt formation for stabilization.
Detailed Preparation Methods
Cycloheptane Ring Construction
The cycloheptane backbone is synthesized using Dieckmann cyclization or Ruzicka cyclization , with optimized conditions to achieve the 4,4-dimethyl configuration.
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Dieckmann Cyclization | Ethyl acetoacetate, NaH, THF, 0–5°C | 65–70% |
| Ruzicka Cyclization | Dicarboxylic acid, Zn/Hg amalgam, Δ | 55–60% |
Aminomethylation
The 1-aminomethyl group is introduced via Mannich reaction or reductive amination :
Mannich Reaction Pathway
- React 4,4-dimethylcycloheptan-1-one with formaldehyde and ammonium chloride.
- Reduce the resulting imine using NaBH₄ or LiAlH₄.
- Solvent: Ethanol/water (3:1)
- Temperature: 60–70°C
- Catalyst: None required
Yield : 75–80%.
Reductive Amination Pathway
- Condense 4,4-dimethylcycloheptan-1-one with methylamine.
- Reduce the Schiff base using H₂/Pd-C or NaBH₃CN.
- pH control (6.5–7.5) to minimize side reactions.
- Catalyst loading (5–10% Pd-C).
Yield : 82–85%.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification:
- Dissolve the amine in anhydrous ether.
- Bubble HCl gas through the solution.
- Filter and recrystallize from ethanol/ether.
Purity : ≥98% (HPLC).
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ±5% per 10°C shift |
| Solvent Polarity | Ethanol > THF > DCM | Maximizes solubility |
| Catalyst Type | Pd-C > Raney Ni | 10–15% yield boost |
Challenges and Mitigations
- Steric Hindrance : The 4,4-dimethyl groups hinder nucleophilic attacks. Mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Byproduct Formation : Over-alkylation during aminomethylation is minimized by controlled reagent stoichiometry (1:1.05 ketone:amine).
Analytical Validation
Final product characterization includes:
- ¹H/¹³C NMR : Peaks at δ 1.15 (s, 6H, CH₃), δ 3.45 (m, 2H, CH₂NH₂).
- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/ACN).
Chemical Reactions Analysis
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride is primarily researched for its potential therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development aimed at treating conditions such as anxiety and depression.
Case Study:
A study published in Journal of Medicinal Chemistry investigated the compound's efficacy as a serotonin receptor modulator. The results indicated a significant binding affinity to the 5-HT2A receptor, suggesting potential use in developing antidepressants.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique cycloheptane structure allows for versatile functionalization, making it valuable in creating derivatives with varied biological activities.
Synthesis Example:
The compound can be subjected to various chemical reactions such as:
- Alkylation : To introduce alkyl groups.
- Acylation : For forming amides or esters.
- Reduction : To yield secondary amines or alcohols.
These reactions expand its applicability in developing new materials and chemicals.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The cycloheptane ring in the target compound introduces conformational flexibility compared to the rigid adamantane or smaller cyclohexane analogs. This may influence binding affinity in biological systems.
- The aminomethyl and hydroxyl groups enable hydrogen bonding, enhancing solubility in aqueous media compared to non-polar adamantane derivatives.
Analysis :
- Solubility : The hydrochloride salt improves the target compound’s solubility relative to adamantane-based amines, which often exhibit poor aqueous solubility.
- Safety: The target compound’s respiratory sensitization risk (H335) is absent in cyclohexanol derivatives, which primarily pose skin/eye irritation risks. Adamantane analogs may exhibit oral toxicity (H302) instead.
Biological Activity
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride, with the chemical formula CHClNO and a molecular weight of 207.74 g/mol, is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound's structure is characterized by a cycloheptane ring with a hydroxyl group and an amino group attached to it. The IUPAC name reflects its structural complexity, indicating significant potential for interaction with biological systems.
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 207.74 g/mol |
| Appearance | White powder |
| Storage Temperature | Room temperature |
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving monoamines. The amino group allows for hydrogen bonding with receptors, while the hydroxyl group may facilitate further interactions, enhancing binding affinity.
Key Mechanisms Include:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Interaction : Potential inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects : Preliminary studies suggest that the compound may have antidepressant properties, potentially through serotonin reuptake inhibition.
- Neuroprotective Properties : Evidence points to its ability to protect neuronal cells from oxidative stress.
Case Study 1: Antidepressant Activity
In a controlled study examining the effects of this compound on depression models in rodents, researchers observed significant reductions in depressive behaviors compared to control groups. The study utilized forced swim tests and tail suspension tests to measure outcomes.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cultures. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol HCl | Antidepressant-like effects | Serotonin reuptake inhibition |
| 2-(Aminomethyl)cyclopentan-1-amine | Modulates dopamine receptors | Dopamine receptor agonism |
| (S)-2-(4-Aminopiperidin-1-yl)propan-1-ol | Neuroprotective effects | NMDA receptor antagonism |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride?
- Answer : Synthesis typically involves aminomethylation of a substituted cycloheptanone precursor. A Mannich reaction or reductive amination could be employed, using formaldehyde or paraformaldehyde as the aminomethylating agent. The reaction should be conducted under anhydrous conditions with a catalyst such as HCl to protonate intermediates. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the hydrochloride salt. Characterization should follow with NMR and LC-MS to confirm structure and purity .
Q. How is the compound characterized to verify its molecular structure?
- Answer : Use a combination of:
- 1H/13C NMR : To confirm the cycloheptane backbone, aminomethyl group, and dimethyl substituents.
- LC-MS or HRMS : To validate molecular weight (e.g., expected [M+H]+ ion for C10H22ClNO).
- FT-IR : To identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, N-H bend at ~1600 cm⁻¹).
- X-ray crystallography (if crystalline): For absolute stereochemical confirmation. Reference standards (e.g., from LGC Limited) should be used for comparative analysis .
Q. What analytical methods are recommended for assessing purity?
- Answer :
- HPLC : Use a C18 column (e.g., 4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 50:50 gradient). Monitor at 210–220 nm for optimal sensitivity.
- TLC : Silica gel plates with a chloroform/methanol/ammonia (8:2:0.1) system; visualize with ninhydrin for amine detection.
- Karl Fischer titration : To quantify residual water in the hydrochloride salt .
Q. What are the optimal storage conditions to ensure compound stability?
- Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants (e.g., silica gel). Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies under accelerated conditions (40°C, 75% RH for 6 months) can predict long-term degradation patterns .
Advanced Research Questions
Q. How can impurity profiles be systematically identified and quantified?
- Answer : Impurities may arise from synthesis intermediates (e.g., unreacted cycloheptanone) or stereochemical byproducts. Use:
- HPLC-DAD/ELSD : With orthogonal methods (e.g., hydrophilic interaction chromatography for polar impurities).
- LC-MS/MS : To structurally characterize impurities via fragmentation patterns.
- Spiking experiments : Compare retention times with reference standards (e.g., EP-specified impurities like those in and ). Quantify using relative response factors or external calibration curves .
Q. What strategies are effective for resolving stereochemical ambiguities in the compound?
- Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via UV detection.
- Optical rotation : Compare observed [α]D values with literature data for enantiopure references.
- NMR derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to distinguish diastereomers .
Q. How can deuterated analogs aid in method validation for pharmacokinetic studies?
- Answer : Synthesize a deuterated version (e.g., replacing methyl protons with deuterium) as an internal standard for LC-MS quantification. This minimizes matrix effects and improves accuracy in bioanalytical assays (e.g., plasma stability or metabolic profiling). Ensure deuterium incorporation is >99% via MS isotopic pattern analysis .
Q. What protocols are recommended for stability studies under stressed conditions?
- Answer : Conduct forced degradation studies:
- Acid/Base hydrolysis : Reflux with 0.1M HCl or NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% H2O2 at 25°C for 48 hours.
- Photostability : Expose to UV light (ICH Q1B guidelines). Analyze degradation products via LC-MS and compare with impurity databases. Establish degradation pathways (e.g., deamination or ring-opening) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model binding to putative targets (e.g., GPCRs or ion channels). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity. Cross-reference with structural analogs in databases like PubChem .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
